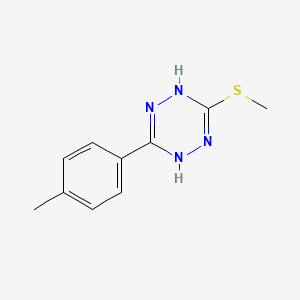
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine is an organic compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a 4-methylphenyl group and a methylsulfanyl group attached to the tetrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the tetrazine ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or methylsulfanyl moieties .
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)-1,2,4,5-tetrazine: Lacks the methylsulfanyl group, resulting in different reactivity and properties.
6-(Methylsulfanyl)-1,2,4,5-tetrazine: Lacks the 4-methylphenyl group, affecting its chemical behavior and applications.
Uniqueness
3-(4-Methylphenyl)-6-(methylsulfanyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to the presence of both the 4-methylphenyl and methylsulfanyl groups. These functional groups confer specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
72127-29-8 |
|---|---|
Fórmula molecular |
C10H12N4S |
Peso molecular |
220.30 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-6-methylsulfanyl-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H12N4S/c1-7-3-5-8(6-4-7)9-11-13-10(15-2)14-12-9/h3-6H,1-2H3,(H,11,12)(H,13,14) |
Clave InChI |
MTXLQNBDDQZXCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=NN2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


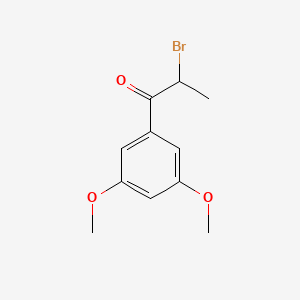
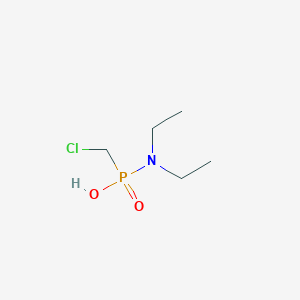
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)


![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)


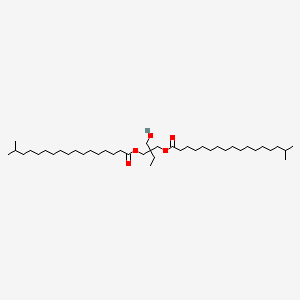
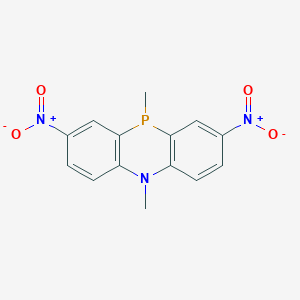
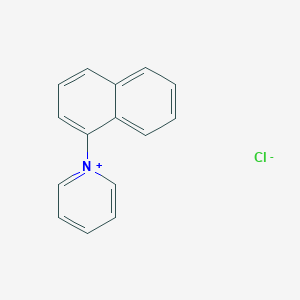
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
